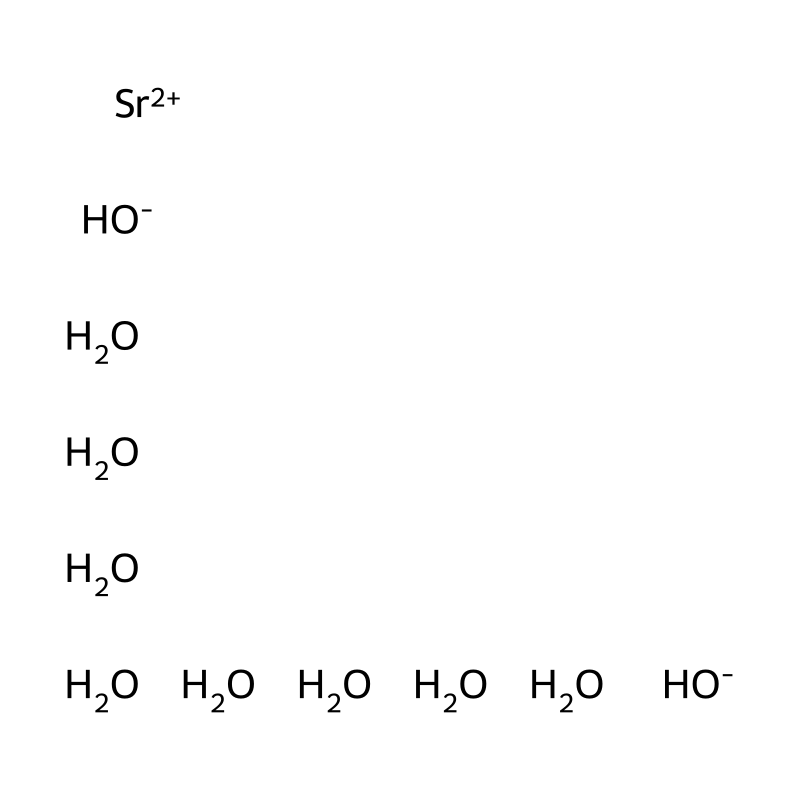Strontium dihydroxide octahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Material Science Research
Synthesis of novel materials
Strontium dihydroxide octahydrate is used as a precursor for the synthesis of various functional materials, like strontium-based ceramics, nanomaterials, and biomaterials. These materials hold potential applications in energy storage, catalysis, and bone regeneration .
Characterization of materials
Due to its strong basicity, strontium dihydroxide octahydrate can be used to etch and modify the surface properties of different materials. This allows researchers to study the impact of surface modifications on material behavior .
Environmental Science Research
Remediation of heavy metal pollution
Strontium dihydroxide octahydrate can act as a sorbent for various heavy metal ions, including lead, cadmium, and copper, in water and soil. This property makes it a potential candidate for the remediation of heavy metal-contaminated environments .
Investigation of mineral formation
Strontium dihydroxide octahydrate is used in simulating the formation of natural minerals, particularly those containing strontium. This helps researchers understand the geochemical processes involved in mineral formation .
Chemical Research
Study of basic reactions
Due to its strong basic nature, strontium dihydroxide octahydrate is a valuable tool for studying various acid-base reactions and investigating the properties of Lewis bases .
Synthesis of other strontium compounds
Strontium dihydroxide octahydrate serves as a convenient starting material for the synthesis of various other strontium compounds. This versatility makes it a key component in various chemical research endeavors .
Strontium dihydroxide octahydrate, with the chemical formula Sr(OH)₂·8H₂O, is a white crystalline compound that belongs to the class of alkaline earth metal hydroxides. It consists of one strontium ion and two hydroxide ions, associated with eight water molecules. This compound is notable for its high purity, typically exceeding 99%, and has a molecular weight of approximately 265.76 g/mol . Strontium dihydroxide octahydrate is soluble in water, making it useful in various applications where solubility is a factor .
Strontium hydroxide octahydrate is a corrosive substance. Contact with skin or eyes can cause severe irritation and burns []. Inhalation can irritate the respiratory tract. It is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound [].
- Dissolution Reaction: When dissolved in water, it dissociates into strontium ions and hydroxide ions:
- Carbonate Formation: It reacts with carbon dioxide in the air to form strontium carbonate:
- Neutralization Reactions: It can react with acids to produce strontium salts and water:
Strontium dihydroxide octahydrate can be synthesized through several methods:
- Direct Reaction: By adding a strong base such as sodium hydroxide or potassium hydroxide to a solution of a soluble strontium salt (e.g., strontium nitrate), strontium dihydroxide precipitates out:
- Hydration of Anhydrous Strontium Hydroxide: Anhydrous strontium hydroxide can be hydrated by adding water under controlled conditions to yield the octahydrate form.
Strontium dihydroxide octahydrate has various applications across different fields:
- Ceramics Production: Used as a raw material in ceramic formulations.
- Sugar Refining: Acts as a refining agent in the sugar industry.
- Stabilizer in Plastics: Serves as a stabilizing agent for certain plastic materials.
- Research and Development: Employed in laboratories for various chemical syntheses and studies .
Studies on the interactions of strontium dihydroxide octahydrate focus on its reactivity with other compounds, particularly its ability to absorb carbon dioxide from the atmosphere, leading to the formation of strontium carbonate. Additionally, its interactions with biological systems, especially concerning bone metabolism and health, are areas of active research.
Strontium dihydroxide octahydrate shares similarities with several other compounds within the category of alkaline earth metal hydroxides. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Calcium Hydroxide | Ca(OH)₂ | Commonly known as slaked lime; used in construction. |
| Barium Hydroxide | Ba(OH)₂ | More soluble than strontium hydroxide; used in labs. |
| Magnesium Hydroxide | Mg(OH)₂ | Known for its antacid properties; less soluble. |
Uniqueness of Strontium Dihydroxide Octahydrate
Strontium dihydroxide octahydrate is unique due to its specific hydration state (octahydrate), which influences its solubility and reactivity compared to other alkaline earth metal hydroxides. Its potential biological applications related to bone health further distinguish it from other similar compounds .
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 83 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 74 of 157 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








